Ammonium p-tolylcarbamodithioate
Description
Ammonium p-tolylcarbamodithioate (CAS: Not specified in evidence) is a dithiocarbamate salt characterized by the presence of a p-tolyl group attached to a carbamodithioate backbone. This compound is typically utilized in coordination chemistry as a ligand for metal ions, owing to its strong chelating properties. It finds applications in industrial processes, catalysis, and analytical chemistry.
Properties
IUPAC Name |
azanium;N-(4-methylphenyl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.H3N/c1-6-2-4-7(5-3-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCUSPLIJROOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)[S-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium p-tolylcarbamodithioate can be synthesized through several synthetic routes. One common method involves the reaction of p-tolyl isocyanate with carbon disulfide in the presence of an ammonium salt. The reaction typically takes place under controlled conditions, such as specific temperature and pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to achieve high yields and purity, often involving continuous flow reactors or batch processes. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium p-tolylcarbamodithioate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the compound.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ammonium p-tolylcarbamodithioate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with therapeutic potential.
Industry: this compound is utilized in the production of materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which Ammonium p-tolylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural Comparison

Key Differences :
- This compound features a dithiocarbamate group with a p-tolyl substituent, enabling strong metal coordination.
- Ammonium molybdate is an inorganic salt with a polyoxometalate structure, used in catalysis and analytical reagents .
- Poly(diallyldimethylammonium chloride) is a polymeric quaternary ammonium compound with applications in water treatment and polymer chemistry .
Functional Properties
Research Findings :
- Ammonium molybdate is critical in spectrophotometric phosphate analysis, forming a yellow phosphomolybdate complex .
- Poly(diallyldimethylammonium chloride) demonstrates efficacy in bromoacetalization reactions due to its phase-transfer catalytic properties .
- Quaternary ammonium compounds (e.g., glycopyrronium) exhibit antimuscarinic activity, highlighting the biological relevance of ammonium derivatives .
Reactivity and Stability
- Dithiocarbamates like this compound are prone to hydrolysis under acidic conditions, releasing H₂S.
- Ammonium molybdate reacts with phosphates under acidic conditions to form heteropoly acids, a reaction leveraged in analytical chemistry .
- Polymeric ammonium salts exhibit enhanced stability in aqueous media compared to monomeric analogs, making them suitable for industrial processes .
Limitations of Available Evidence
The provided evidence lacks direct references to this compound. Comparisons are drawn from structurally dissimilar ammonium salts (e.g., molybdate , polymeric quaternary ammonium ), and antimuscarinic agents . Further experimental data on the target compound’s solubility, stability, and reactivity would refine this analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

